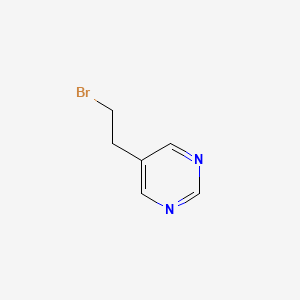
5-(2-Bromoethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)pyrimidine: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromoethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with bromoethyl reagents. One common method involves the use of 4,6-dichloropyrimidine-5-acetaldehyde as a starting material, which undergoes a series of reactions including reduction, condensation, and substitution to yield the desired product . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride and thionyl bromide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-(2-Bromoethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to yield pyrimidine derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Chemistry: 5-(2-Bromoethyl)pyrimidine is used as a building block in organic synthesis to create more complex heterocyclic compounds. It is particularly valuable in the synthesis of nucleoside analogues and other biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral and anticancer agent. Its derivatives have shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 5-(2-Bromoethyl)pyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral DNA polymerase, thereby preventing viral replication . In anticancer applications, it can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway .
相似化合物的比较
5-Iodo-2’-deoxyuridine: An antiviral agent used against Herpes simplex virus.
5-Fluorouracil: A widely used anticancer drug.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against HSV.
Uniqueness: 5-(2-Bromoethyl)pyrimidine is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and biological activity compared to other 5-substituted pyrimidine analogues. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
属性
IUPAC Name |
5-(2-bromoethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUKRRFJRMPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(2R)-2-amino-3-phenylpropanamido]acetate](/img/structure/B7869220.png)
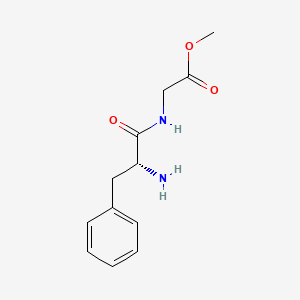
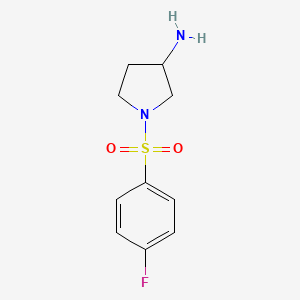
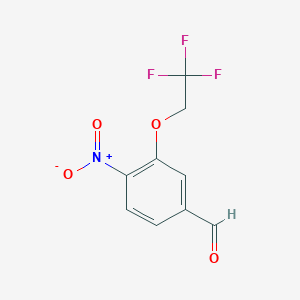
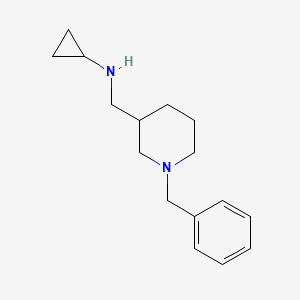
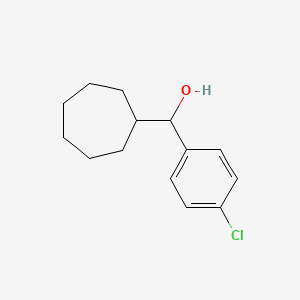
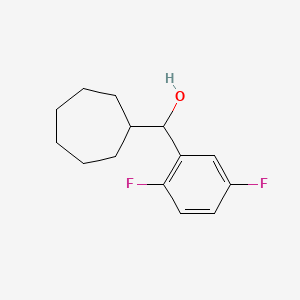
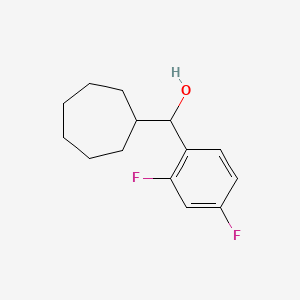
![N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B7869278.png)
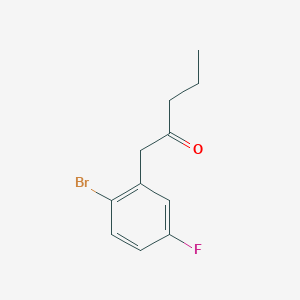
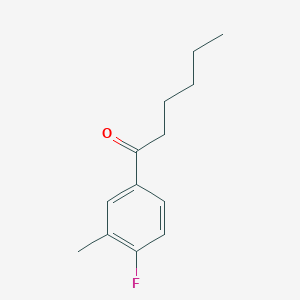
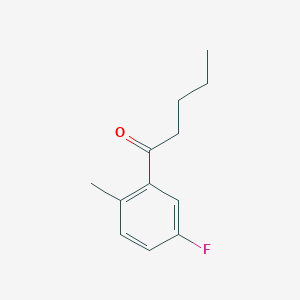
![[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine](/img/structure/B7869298.png)
![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7869299.png)
